5-Iodo-8-methylquinoline
Description
5-Iodo-8-methylquinoline (C₁₀H₉IN) is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a methyl group at the 8-position of the quinoline ring. Its synthesis involves the iodination of 8-methylquinoline using iodine in concentrated sulfuric acid with silver sulfate as a catalyst . This method ensures regioselective halogenation at the 5-position, a reaction pathway facilitated by the directing effects of the methyl group and the electron-deficient quinoline core.
The compound’s molecular weight is 285.08 g/mol (calculated from C₁₀H₉IN).
Properties
IUPAC Name |
5-iodo-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFJJTNYFVXWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524671 | |
| Record name | 5-Iodo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-17-3 | |
| Record name | 5-Iodo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Halogenated 8-Methylquinolines
The halogenation of 8-methylquinoline yields a series of 5-halo derivatives (Table 1). Key differences arise from the halogen’s electronic and steric effects:
Table 1: Comparison of 5-Halo-8-methylquinolines
Key Findings :
- Reactivity: Iodine’s larger atomic radius and weaker C-I bond make this compound more reactive in substitution reactions. For example, bromination with NBS partially displaces iodine, yielding a mixture of 5-bromo- and 5-iodo-8-(bromomethyl)quinoline .
- Electronic Effects: The electron-withdrawing nature of halogens (I < Br < Cl < F) influences the quinoline ring’s electron density, affecting its participation in electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Functional Group Variations at the 8-Position
Substituents at the 8-position significantly alter physicochemical properties:
Table 2: 8-Substituted Quinoline Derivatives
Key Findings :
- Lipophilicity: The methyl group in this compound contributes to higher lipophilicity compared to the methoxy or hydroxyl analogs, impacting bioavailability and membrane permeability.
- Solubility : Methoxy and hydroxyl derivatives exhibit improved aqueous solubility due to polar functional groups, making them preferable for pharmaceutical applications .
Complex Halogenation Patterns in Quinoline Scaffolds
Multi-halogenated quinolines demonstrate diverse reactivities:
- 8-Chloro-3,4-dibromo-5-methoxyquinoline (C₁₀H₅Br₂ClNO): This compound’s multiple halogens and methoxy group enable versatile reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .
- 5-Acetamido-6-bromo-8-ethyl-2-hydroxyquinoline (C₁₂H₁₂BrN₂O₂): The acetamido and hydroxy groups enhance metal-binding capacity, relevant in antimicrobial or catalytic applications .
Comparison with this compound:
- Synthetic Utility: Multi-halogenated quinolines are often intermediates in drug synthesis, whereas this compound’s single iodine atom makes it a strategic substrate for selective derivatization.
- Stability : Iodo derivatives are generally less stable than chloro or bromo analogs under prolonged UV exposure or heating due to the weaker C-I bond .
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